(1S)-(+)-(10-Camphorsulfonyl)oxaziridine

Catalog No.
S1794700
CAS No.
104322-63-6
M.F
C10H15NO3S
M. Wt
229.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine

CAS Number

104322-63-6

Product Name

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine

IUPAC Name

(1S,6S)-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

InChI

InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7?,9-,10-,11?/m0/s1

InChI Key

GBBJBUGPGFNISJ-UPACWWRESA-N

SMILES

CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C

Synonyms

(4aS,7R,8aS)-Tetrahydro-9,9-dimethyl-4H-4a,7-methanooxazirino[3,2-i][2,1]benzisothiazole 3,3-Dioxide;

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C

Isomeric SMILES

CC1(C2CC[C@]13CS(=O)(=O)N4[C@@]3(C2)O4)C

Enantioselective Oxidation of Prochiral Ketone Enolates

One of the primary uses of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine is the conversion of prochiral ketone enolates into optically active α-hydroxy ketones. This reaction proceeds through an asymmetric oxidation process, where the oxaziridine transfers an oxygen atom to the enolate with high enantioselectivity. This allows for the preparation of chiral α-hydroxy ketones, which are important building blocks in various pharmaceuticals and natural products [1].

Here's a reference for this application: A highly enantioselective oxygen transfer reaction of ketone enolates with (+)-camphorsulfonyl oxaziridine: )

Other Applications

While the enantioselective oxidation is the most common application, (1S)-(+)-(10-Camphorsulfonyl)oxaziridine has also been utilized in other areas of scientific research:

  • Synthesis of Thymidine Oligonucleotides: This reagent has been employed in the synthesis of specific types of DNA molecules known as thymidine oligonucleotides connected through pyrophosphates [2].
  • Asymmetric Synthesis of Proton Pump Inhibitors: (1S)-(+)-(10-Camphorsulfonyl)oxaziridine plays a role in the asymmetric synthesis of proton pump inhibitors, a class of drugs used to treat gastric ulcers. This reaction involves the conversion of prochiral sulfides into the desired chiral form [3].
  • Preparation of Phosphonate/Thiophosphonate Oligodeoxynucleotides: This oxaziridine can be used to oxidize phosphinoacetate intermediates, leading to the preparation of phosphonoacetate and thiophosphonoacetate oligodeoxynucleotides, which are modified forms of DNA with potential therapeutic applications [4].

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is a chiral oxaziridine compound derived from camphor, a bicyclic monoterpene. It features a three-membered ring structure containing nitrogen and oxygen, which imparts unique reactivity characteristics. The compound is known for its ability to selectively introduce hydroxyl groups onto specific carbon atoms in organic molecules, making it a valuable reagent in asymmetric synthesis. The chirality of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine arises from the presence of a stereocenter at the sulfur atom bonded to the camphor sulfonyl group, contributing to its oxidizing properties and reactivity in organic transformations .

The oxidation reaction mediated by CSO proceeds through a concerted mechanism. The electrophilic oxygen atom of the oxaziridine ring attacks the enolate carbon, while the N-H bond of CSO cleaves to accept a hydrogen atom. This results in the formation of the α-hydroxy product and a by-product, (1S)-(+)-10-Camphorsulfonylhydroxamic acid [].

. Its most notable reaction involves the conversion of prochiral ketone enolates into optically active α-hydroxy ketones through an asymmetric oxidation process. This reaction proceeds via the transfer of an oxygen atom from the oxaziridine to the enolate, resulting in high enantioselectivity and yielding chiral α-hydroxy ketones, which are essential intermediates in pharmaceuticals and natural products .

The general reaction can be represented as follows:

text
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine + R-CH=C(O)-R' → (1S)-(+)-10-Camphorsulfonylhydroxamic acid + R-CH(OH)-C(O)-R'

where RR and RR' are organic groups.

Additionally, (1S)-(+)-(10-Camphorsulfonyl)oxaziridine can facilitate other oxidation reactions, such as converting phosphonates into phosphonoacetates.

While specific biological activities of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine have not been extensively documented, its role as an oxidizing agent in synthetic chemistry suggests potential applications in drug development. It has been utilized in the synthesis of various pharmaceuticals, including proton pump inhibitors like Omeprazole and Lansoprazole, which indicates its relevance in medicinal chemistry .

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is widely used in asymmetric synthesis for producing chiral compounds. Its primary application lies in converting prochiral ketone enolates into optically active α-hydroxy ketones. This capability makes it a crucial reagent in the synthesis of various pharmaceuticals and natural products, enhancing its utility in both academic and industrial chemistry . Additionally, it has been employed in synthesizing other compounds that require specific stereochemical configurations .

Interaction studies involving (1S)-(+)-(10-Camphorsulfonyl)oxaziridine have demonstrated its effectiveness as an oxidant for enolate anions derived from chlorophylls a and b. These studies highlight its potential role in biochemistry and organic synthesis, although detailed interaction mechanisms remain less explored . The compound's unique structure allows it to participate effectively in various oxidation reactions, underscoring its versatility as a reagent.

Several compounds exhibit similarities to (1S)-(+)-(10-Camphorsulfonyl)oxaziridine, particularly within the class of chiral oxaziridines. Here are some notable examples:

Compound NameStructure TypeUnique Characteristics
(−)-(Camphorsulfonyl)oxaziridineChiral OxaziridineThe enantiomer of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine; used similarly but may exhibit different reactivity profiles.
(+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridineChiral OxaziridineExhibits high selectivity for certain substrates; used in asymmetric synthesis with distinct stereochemical outcomes.
N-sulfonyloxaziridinesGeneral ClassBroader class of compounds with varying substituents affecting their reactivity; often less selective than camphor-derived oxaziridines.

The uniqueness of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine lies in its specific structural features derived from camphor, which enhance its selectivity and efficiency as an oxidizing agent compared to other similar compounds .

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Exact Mass

229.07726451 g/mol

Monoisotopic Mass

229.07726451 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-11-23

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